An In-depth Technical Guide to 1-Fluoro-3-phenoxybenzene for Researchers and Drug Development Professionals
An In-depth Technical Guide to 1-Fluoro-3-phenoxybenzene for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Aryl Ethers
1-Fluoro-3-phenoxybenzene (CAS No: 3798-89-8) is an aromatic organic compound that has garnered significant interest in the fields of pharmaceutical and agrochemical research. Its structure, which combines a fluorinated benzene ring with a phenoxy group, imparts a unique set of physicochemical properties that are highly sought after in the design of bioactive molecules. The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. The phenoxy moiety, on the other hand, provides a versatile scaffold for further functionalization, allowing for the exploration of a broad chemical space. This guide aims to provide a detailed technical overview of 1-fluoro-3-phenoxybenzene, from its fundamental properties to its synthesis and potential applications, with a focus on providing actionable insights for researchers and drug development professionals.
Physicochemical Properties: A Foundation for Molecular Design
A thorough understanding of the physicochemical properties of 1-fluoro-3-phenoxybenzene is crucial for its effective utilization in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉FO | [1] |
| Molecular Weight | 188.20 g/mol | [1] |
| CAS Number | 3798-89-8 | [1] |
| Boiling Point | 249.6 ± 23.0 °C (Predicted) | [ChemicalBook]( Boiling_point_3798-89-8.htm) |
| Density | 1.145 ± 0.06 g/cm³ (Predicted) | [ChemicalBook]( Boiling_point_3798-89-8.htm) |
| Purity | Typically ≥95% | [1] |
Spectroscopic Data: Unveiling the Molecular Structure
While specific spectra for 1-fluoro-3-phenoxybenzene are not widely published, data for analogous compounds and the expected spectral characteristics can be inferred. Commercial suppliers often provide access to NMR, IR, and MS data upon request. [2]
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¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approximately 6.8-7.5 ppm) corresponding to the nine protons on the two benzene rings. The fluorine atom will cause splitting of the signals of the adjacent protons on the fluorinated ring.
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¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the carbon atoms. The carbon atom attached to the fluorine will show a large coupling constant (¹JCF).
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IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-F stretching (around 1200-1100 cm⁻¹), C-O-C stretching (around 1250-1000 cm⁻¹), and aromatic C-H and C=C stretching vibrations.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 188, corresponding to the molecular weight of the compound.
Synthesis and Reactivity: Building the Core Scaffold
The synthesis of 1-fluoro-3-phenoxybenzene can be approached through several established methods for the formation of diaryl ethers. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance of functional groups. Two of the most common and effective strategies are the Ullmann condensation and nucleophilic aromatic substitution.
Ullmann Condensation: A Classic Approach to Diaryl Ether Synthesis
The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether. [3] In the context of synthesizing 1-fluoro-3-phenoxybenzene, this would typically involve the reaction of 1-bromo-3-fluorobenzene with phenol in the presence of a copper catalyst and a base.
Experimental Protocol: Ullmann Condensation for the Synthesis of 1-Fluoro-3-phenoxybenzene
Materials:
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1-Bromo-3-fluorobenzene
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Phenol
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Copper(I) iodide (CuI)
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Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
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N,N-Dimethylformamide (DMF) or other high-boiling polar solvent
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Toluene
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Brine solution
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-3-fluorobenzene (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
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Add anhydrous DMF to the flask to dissolve the reactants.
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Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into water and extract with toluene or another suitable organic solvent.
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 1-fluoro-3-phenoxybenzene.
Causality Behind Experimental Choices:
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Catalyst: Copper(I) iodide is a commonly used and effective catalyst for Ullmann condensations. Other copper sources, such as copper(I) oxide or copper powder, can also be employed.
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Base: A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. Potassium carbonate or cesium carbonate are often used due to their suitable basicity and solubility in the reaction medium.
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Solvent: A high-boiling polar aprotic solvent like DMF is used to ensure the reactants are soluble and to allow the reaction to be carried out at the required high temperatures.
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Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the copper catalyst and other sensitive reagents.
Caption: Ullmann condensation workflow for the synthesis of 1-fluoro-3-phenoxybenzene.
Nucleophilic Aromatic Substitution (SNAr): A Versatile Alternative
Nucleophilic aromatic substitution (SNAr) is another powerful method for forming C-O bonds. This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. [4] While the fluorine atom in 1-fluoro-3-phenoxybenzene is not strongly activating, SNAr can still be a viable route, especially with a suitable leaving group on one of the aromatic rings and a strong nucleophile. For instance, the reaction of 3-fluorophenol with an activated aryl halide or the reaction of phenol with an activated 1,3-difluorobenzene derivative could be explored.
Experimental Protocol: Nucleophilic Aromatic Substitution for the Synthesis of 1-Fluoro-3-phenoxybenzene
Materials:
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3-Fluorophenol
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1-Bromo-3-nitrobenzene (as an example of an activated aryl halide)
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Potassium carbonate (K₂CO₃)
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Dimethyl sulfoxide (DMSO)
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Ethyl acetate
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Water
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask, dissolve 3-fluorophenol (1.1 eq) and 1-bromo-3-nitrobenzene (1.0 eq) in DMSO.
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Add potassium carbonate (2.0 eq) to the mixture.
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Heat the reaction mixture to 100-120 °C and stir for 4-8 hours, monitoring the reaction by TLC.
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After completion, cool the reaction to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with water and brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain the intermediate nitro-substituted diaryl ether.
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The nitro group can then be removed through various reduction and deamination procedures to yield 1-fluoro-3-phenoxybenzene.
Causality Behind Experimental Choices:
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Activated Aryl Halide: The presence of an electron-withdrawing group like a nitro group in the ortho or para position to the leaving group (bromide) is crucial for activating the ring towards nucleophilic attack.
-
Solvent: A polar aprotic solvent like DMSO is ideal for SNAr reactions as it solvates the cation of the base, leaving the anion more nucleophilic.
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Base: Potassium carbonate is a suitable base to deprotonate the phenol and drive the reaction forward.
Caption: Generalized workflow for the synthesis of 1-fluoro-3-phenoxybenzene via SNAr.
Applications in Drug Discovery and Development: A Scaffold of Interest
The 3-fluorophenoxy moiety is a recurring structural motif in a number of biologically active compounds, highlighting its importance in medicinal chemistry. While specific approved drugs containing the exact 1-fluoro-3-phenoxybenzene scaffold were not identified in the initial search, the closely related 2-fluorophenoxy and other substituted fluorophenoxy groups are present in clinical and preclinical drug candidates.
A notable example is WXFL-152 , a novel triple angiokinase inhibitor that is currently in Phase Ib clinical trials for cancer therapy. [3] WXFL-152 contains a 4-(2-fluorophenoxy)quinoline core, demonstrating the utility of the fluorophenoxy moiety in designing potent enzyme inhibitors. The fluorine atom in this scaffold can contribute to:
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Enhanced Binding Affinity: The electronegativity of the fluorine atom can lead to favorable interactions with the target protein, such as through hydrogen bonding or dipole-dipole interactions.
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Improved Metabolic Stability: The strong C-F bond can block potential sites of metabolic oxidation, thereby increasing the half-life of the drug in the body.
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Modulation of Physicochemical Properties: Fluorine substitution can alter the lipophilicity (logP) and acidity (pKa) of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.
The 3-fluorophenoxy group, in particular, offers a distinct electronic and steric profile compared to its 2- and 4-isomers, providing medicinal chemists with a valuable tool for fine-tuning the properties of a lead compound. The exploration of the 3-fluorophenoxy scaffold in drug discovery is an active area of research, with numerous patents describing its use in the development of new therapeutic agents.
Safety and Handling: A Researcher's Responsibility
General Safety Recommendations:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.
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Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
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Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
It is imperative for researchers to obtain and consult the specific MSDS for 1-fluoro-3-phenoxybenzene from their supplier before handling the compound. The absence of comprehensive toxicity data underscores the need for cautious handling and the assumption that the compound may be hazardous.
Conclusion and Future Outlook
1-Fluoro-3-phenoxybenzene represents a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique combination of a fluorinated aromatic ring and a phenoxy group provides a scaffold with tunable physicochemical and biological properties. While detailed experimental data and specific applications in approved drugs are still emerging, the presence of the closely related fluorophenoxy moiety in clinical candidates like WXFL-152 highlights the potential of this structural motif. Future research will likely focus on the development of more efficient and scalable synthetic routes to 1-fluoro-3-phenoxybenzene and its derivatives, as well as a deeper exploration of its utility in the design of novel therapeutics targeting a wide range of diseases. As our understanding of the "fluorine effect" in medicinal chemistry continues to grow, the strategic application of building blocks like 1-fluoro-3-phenoxybenzene will undoubtedly play an increasingly important role in the development of the next generation of medicines.
References
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Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PubMed. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Professor Dave Explains. Nucleophilic Aromatic Substitution. [Link]
Sources
- 1. 1-Fluoro-3-phenoxybenzene | CymitQuimica [cymitquimica.com]
- 2. 3798-89-8|1-Fluoro-3-phenoxybenzene|BLD Pharm [bldpharm.com]
- 3. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
